molecular formula C11H11BrN2O3 B186445 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid CAS No. 306935-28-4

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid

Cat. No. B186445
CAS RN: 306935-28-4
M. Wt: 299.12 g/mol
InChI Key: TXZIGOBIIZTCGA-UHFFFAOYSA-N
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Description

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is a chemical compound with the molecular weight of 299.12 . It has a solid physical form and is stored at ambient temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H11BrN2O3/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(17-8)11(15)16/h3-4H,5H2,1-2H3,(H,15,16) . This indicates that the compound contains carbon, hydrogen, bromine, nitrogen, and oxygen atoms.


Physical And Chemical Properties Analysis

This compound has a boiling point of 207°C . It is a solid at room temperature and is stored at ambient temperature .

Scientific Research Applications

Antileishmanial and Antimalarial Applications

The compound has been evaluated for its potential use in treating leishmaniasis and malaria. A study highlighted its potent in vitro antipromastigote activity, with a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy, indicating effectiveness in inhibiting the growth of the parasite responsible for leishmaniasis .

Antitumor and Radioprotectant Applications

Derivatives of this compound have been used in the preparation of selective inhibitors with applications as antitumors and radioprotectants. These inhibitors target specific enzymes or pathways crucial for cancer cell survival or radiation-induced damage .

Pharmaceutical Synthesis

The bromo and pyrazole groups present in the compound make it a valuable starting material in synthesizing various pharmaceutical compounds. It has been used to create biologically active compounds, including inhibitors that can interact with different biological targets .

Enzyme Inhibition

The structure of this compound suggests its use in the stereoselective synthesis of selective Cathepsin inhibitors. Cathepsins are proteases involved in various diseases, and their inhibition can be beneficial for therapeutic purposes .

Molecular Simulation Studies

Molecular simulation studies have utilized this compound to justify its activity against certain diseases. The simulations help understand how the compound interacts at the molecular level with biological targets, which is crucial for drug design and development .

Chemical Properties Research

Research into the chemical properties of this compound, such as melting point, boiling point, density, molecular formula, and weight, provides valuable information for its application in various fields of chemistry and materials science .

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), using protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P271) .

properties

IUPAC Name

5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(17-8)11(15)16/h3-4H,5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZIGOBIIZTCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353098
Record name 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid

CAS RN

306935-28-4
Record name 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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